

A Technical Guide to the Preclinical Antineoplastic Activity of Zavondemstat L-lysine

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Compound of Interest		
Compound Name:	Zavondemstat L-lysine	
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Introduction

Zavondemstat (also known as TACH101 and QC8222) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes, including isoforms KDM4A-D.[1][2] Dysregulation and overexpression of KDM4 have been implicated in the tumorigenesis of various cancers, including colorectal, esophageal, gastric, breast, and pancreatic cancers, as well as hematological malignancies.[2][3] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), which in turn affects gene transcription, cell cycle progression, DNA repair, and apoptosis.[4] By targeting the KDM4 family, zavondemstat represents a novel therapeutic strategy to reverse epigenetic alterations that drive cancer progression.[5] This technical guide provides a comprehensive overview of the preclinical antineoplastic activity of zavondemstat, including its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile.

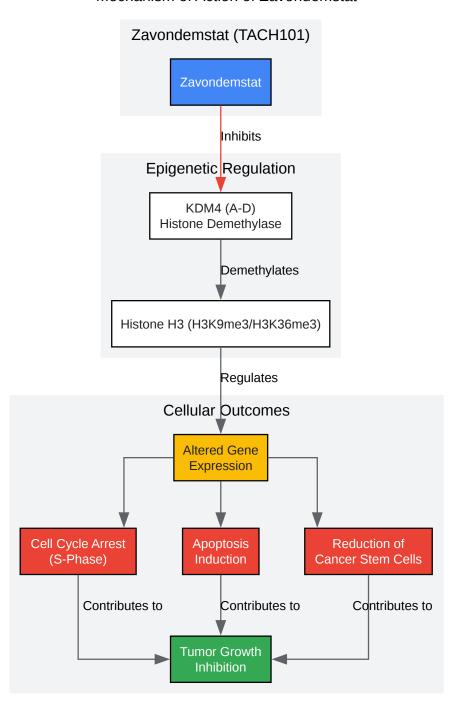
Mechanism of Action

Zavondemstat is a reversible and competitive inhibitor of the alpha-ketoglutarate binding site within the catalytic domain of KDM4 enzymes.[1] This inhibition leads to an increase in the global levels of histone methylation, particularly H3K9me3 and H3K36me3, thereby altering gene expression patterns that are critical for cancer cell survival and proliferation.[6] The preclinical data suggest that zavondemstat's antineoplastic activity stems from its ability to



induce cell cycle arrest, promote apoptosis, and reduce the population of tumor-initiating cells. [6]

Mechanism of Action of Zavondemstat





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Caption: Zavondemstat inhibits KDM4, leading to altered gene expression and downstream anti-tumor effects.

Quantitative Data In Vitro Anti-proliferative Activity

Zavondemstat has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and patient-derived organoid models. The half-maximal inhibitory concentration (IC50) values were determined following 168 hours of treatment.[3]



Cell Line/Model Type	Cancer Type	IC50 (μM)
Cell Lines		
KYSE-150	Esophageal Squamous Cell Carcinoma	0.0027 - 0.037[3]
MDA-MB-231	Triple-Negative Breast Cancer	0.0027 - 0.037[3]
HT-29	Colorectal Adenocarcinoma	0.0027 - 0.037[3]
HCC1937	Breast Cancer	0.0027 - 0.037[3]
Various	Gastric Cancer (9/11 cell lines)	0.004 - 0.072[7]
Various	Diffuse Large B-cell Lymphoma (DLBCL) - ABC Subtype	~0.03[1]
Various	Diffuse Large B-cell Lymphoma (DLBCL) - GCB Subtype	~0.02[1]
Various	Diffuse Large B-cell Lymphoma (DLBCL) - PMBL Subtype	~0.02[1]
Patient-Derived Xenograft (PDX) Models		
Various	Gastric Cancer (4/5 models)	0.007 - 0.039[7]
Various	Colorectal Cancer (CRC) - MSI (5/5 models)	0.001 - 0.014[7]
Various	Colorectal Cancer (CRC) - MSS (4/8 models)	0.003 - 0.270[7]
Patient-Derived Organoid Models		
Various	Colorectal Cancer (CRC) - MSI (3/3 models)	0.022 - 0.149[7]



Various Colorectal Cancer (CRC) - MSS (0/3 models)	> 10[7]	
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In Vitro Apoptosis Induction

Zavondemstat treatment led to the induction of apoptosis in a dose-dependent manner.

Cell Line	Cancer Type	EC50 for Apoptosis (µM)
KYSE-150	Esophageal Squamous Cell Carcinoma	0.033[7]
MDA-MB-231	Triple-Negative Breast Cancer	0.132[3]
HT-29	Colorectal Adenocarcinoma	0.092[7]

In Vivo Anti-tumor Efficacy

Zavondemstat demonstrated significant tumor growth inhibition in various xenograft models.

Cancer Type	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (%)
Colorectal, Esophageal, Gastric, Breast, Lymphoma	Various	Not Specified	Up to 100[2]
Colorectal Cancer	SU60	Not Specified	≥ 70[7]
Esophageal Cancer	KYSE-150	Not Specified	≥ 70[7]
Gastric Cancer	GXA-3036	Not Specified	≥ 70[7]
Diffuse Large B-cell Lymphoma	OCI-LY19	QD or BID (3 days on/4 days off)	55 - 100[1]

Preclinical Pharmacokinetics

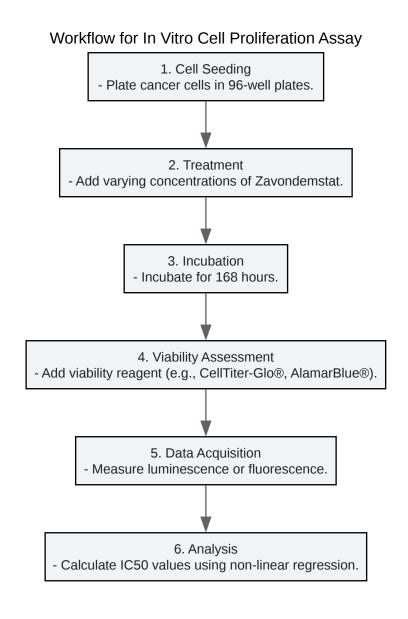
Pharmacokinetic studies in animal models indicated favorable drug-like properties.



Parameter	Mouse	Rat	Dog
Oral Bioavailability	Good	Good	Good
Systemic Clearance	Low	Low	Low
Volume of Distribution	Moderate	Moderate	Moderate
CYP Enzyme Inhibition/Induction	Little to none	Little to none	Little to none

Experimental Protocols In Vitro Cell Proliferation Assay





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Caption: A generalized workflow for determining the anti-proliferative effects of Zavondemstat in vitro.

Methodology:

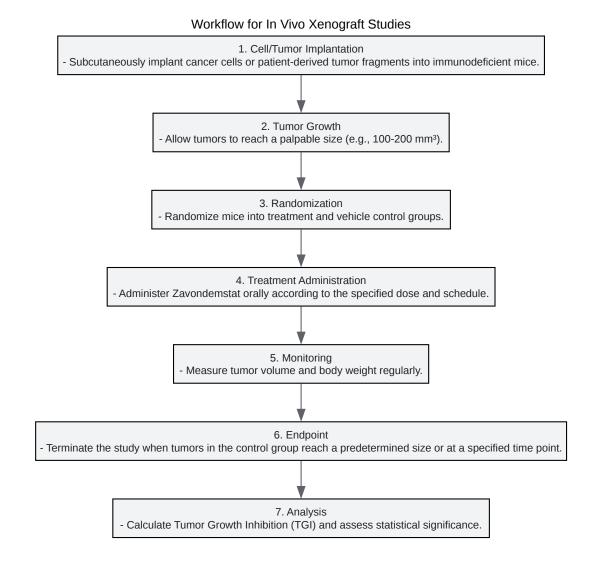
• Cell Culture: Cancer cell lines were cultured in appropriate media and conditions as recommended by the supplier.



- Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.
- Treatment: The following day, cells were treated with a serial dilution of zavondemstat.
- Incubation: Plates were incubated for 168 hours.
- Viability Assessment: Cell viability was assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue®).
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model





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Caption: A typical workflow for evaluating the in vivo efficacy of Zavondemstat using xenograft models.

Methodology:



- Animal Models: Immunodeficient mice (e.g., athymic nude or NOD/SCID) were used.[8]
- Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.
- Tumor Establishment: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).
- Treatment: Mice were randomized into groups and treated orally with zavondemstat or a vehicle control. Dosing schedules varied depending on the model, with examples including once daily (QD) or twice daily (BID) administration on a 3 days on/4 days off schedule.[1]
- Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Body weight was monitored as an indicator of toxicity.
- Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Conclusion

The preclinical data for zavondemstat (TACH101) demonstrate its potent and broad-spectrum antineoplastic activity. As a first-in-class pan-inhibitor of KDM4, it effectively suppresses the proliferation of a wide array of cancer cell lines and patient-derived models through the induction of cell cycle arrest and apoptosis. Furthermore, its favorable pharmacokinetic profile and significant in vivo tumor growth inhibition underscore its potential as a promising therapeutic agent for the treatment of various solid and hematological malignancies. These compelling preclinical findings have supported the advancement of zavondemstat into clinical development.

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